VU0134992 acts as a pore blocker of the Kir4.1 potassium channel []. This means that it physically obstructs the flow of potassium ions through the channel pore, effectively inhibiting channel activity []. The interaction between VU0134992 and specific amino acid residues within the Kir4.1 channel pore, particularly glutamate 158 and isoleucine 159, is crucial for its inhibitory effect [].
a) Research Tool for Kir4.1 Channel Function: VU0134992 serves as a valuable tool for studying the physiological roles of Kir4.1 channels in various tissues, including the kidney, central nervous system, and inner ear []. By acutely inhibiting Kir4.1 activity in genetically normal animals, researchers can gain insights into the channel's involvement in specific physiological processes and disease states [].
b) Potential Diuretic Target: Oral administration of VU0134992 in rats led to dose-dependent increases in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis) []. This finding suggests that targeting Kir4.1 with inhibitors like VU0134992 could be a novel approach for developing diuretic drugs to treat hypertension and other conditions associated with fluid overload [].
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: